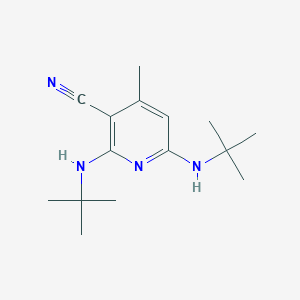

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile

Description

Properties

CAS No. |

58253-94-4 |

|---|---|

Molecular Formula |

C15H24N4 |

Molecular Weight |

260.38 g/mol |

IUPAC Name |

2,6-bis(tert-butylamino)-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C15H24N4/c1-10-8-12(18-14(2,3)4)17-13(11(10)9-16)19-15(5,6)7/h8H,1-7H3,(H2,17,18,19) |

InChI Key |

RFVNQOYZRLBIKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NC(C)(C)C)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Amination at 2 and 6 Positions

Nucleophilic aromatic substitution (SNAr): The 2 and 6 positions, if bearing halogens (chlorine or bromine), can be substituted by tert-butylamine under elevated temperatures or in the presence of catalysts to afford the bis(tert-butylamino) substitution pattern.

Oxidative amination: Alternative oxidative amination methods using amines and oxidants such as potassium permanganate in ammonia-saturated solvents have been reported for related pyridine derivatives to achieve regioselective amination.

Methylation at the 4-Position

- The 4-methyl group is often present in the starting pyridine or introduced via selective methylation reactions using methylating agents such as methyl iodide or via Friedel-Crafts type alkylation under controlled conditions.

Representative Synthetic Route Example

Analytical and Research Outcomes

Regioselectivity: The nitration and amination steps exhibit high regioselectivity due to electronic and steric effects of substituents on the pyridine ring. The bulky tert-butyl groups favor substitution at the 2 and 6 positions.

Yields: Overall yields for the multistep synthesis range from moderate to good (50-80%), with optimization possible by adjusting reaction times, temperatures, and solvent systems.

Mechanistic Insights: Studies on nitration mechanisms suggest a sigmatropic shift during nitro group migration on pyridine rings, facilitating selective functionalization at the 3-position.

Purity and Characterization: The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the presence of tert-butylamino, methyl, and nitrile groups.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Nitrile introduction | Nitration with N2O5 followed by substitution | N2O5, CH2Cl2, NaHSO3, tert-butylamine | High regioselectivity | Control of nitro to nitrile conversion |

| Amination | SNAr with tert-butylamine on halogenated pyridine | tert-Butylamine, heat, inert atmosphere | Efficient for 2,6 substitution | Requires halogenated intermediates |

| Methylation | Direct methylation or use of methylated starting material | Methyl iodide, Lewis acid catalysts | Straightforward if methyl present | Regioselectivity control |

| Purification & Characterization | Crystallization, chromatography, NMR, MS | Standard lab techniques | High purity achievable | Removal of side-products |

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Molecular Properties

The substituents at the 2- and 6-positions of the pyridine ring significantly influence solubility, stability, and reactivity. Below is a comparison of key derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electronic Effects: The carbonitrile group (-CN) in mesitylamino and azo derivatives increases polarity, influencing solubility and intermolecular interactions .

- Azo Functionalization: The azo group in 5-[(2-cyanophenyl)azo]-derivatives introduces conjugation, making it suitable for applications in dyes or sensors .

Implications :

- Elevated flash points indicate relative thermal stability, aligning with tert-butyl groups' steric protection .

Biological Activity

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile, also known by its CAS number 38222-83-2, is a nitrogenous aromatic heterocyclic compound. This compound has garnered attention in various fields due to its potential biological activities, including its role as a catalyst in organic reactions and its pharmacological properties. This article aims to summarize the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C14H23N

- Molecular Weight : 205.34 g/mol

- Boiling Point : Not available

- Log P (Octanol-Water Partition Coefficient) : Ranges from 3.21 to 4.63, indicating good lipophilicity.

- Absorption : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

Pharmacological Effects

- CYP Enzyme Inhibition :

- Antioxidant Activity :

- Catalytic Applications :

Toxicological Profile

- The compound is classified with acute toxicity (Category 4) upon oral exposure and is known to cause skin and eye irritation . The target organs affected include the respiratory system.

Study on Enzyme Activity

In a study examining the inhibition of type III secretion systems in Gram-negative bacteria, it was found that compounds similar to 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile can significantly reduce the secretion of virulence factors. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion .

Synthesis Reactions

Research demonstrated that using this compound as a catalyst in reactions involving olefins led to enhanced yields and selectivity in epoxidation processes, showcasing its potential in synthetic organic chemistry .

Data Table: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| CYP Enzyme Inhibition | Inhibits CYP2D6; no effect on others |

| Antioxidant Potential | Exhibits antioxidant properties |

| Catalytic Efficiency | Used in organic synthesis; enhances yields |

| Toxicity | Acute toxicity (Oral), irritant |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of tert-butylamine groups onto a pyridine scaffold. A Mitsunobu reaction can introduce sterically hindered substituents (e.g., tert-butyl) while preserving the carbonitrile moiety. Precise temperature control (e.g., 0–5°C during tert-butylamine addition) minimizes side reactions like over-alkylation . Purification often employs recrystallization from ethanol/water mixtures due to the compound’s limited solubility in non-polar solvents .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies tert-butylamino (-NH-C(CH₃)₃) and methylpyridine signals. The carbonitrile group (C≡N) appears at ~110–120 ppm in ¹³C NMR.

- IR : A strong C≡N stretch near 2230 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ at m/z 277.215 (calculated for C₁₆H₂₇N₃O) .

Q. What are the primary challenges in purifying this compound?

- Methodological Answer : The bulky tert-butyl groups reduce solubility, necessitating polar solvent systems (e.g., DMF/water). Column chromatography with silica gel may require gradient elution (hexane → ethyl acetate) to resolve impurities. Residual tert-butylamine can persist; acid-base extraction (pH 6–7) removes unreacted amines .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butylamino groups hinder access to the pyridine’s C-4 position, directing electrophilic substitutions to the less hindered C-5 site. Computational modeling (DFT) predicts reduced orbital overlap at C-4 due to steric bulk, validated by X-ray crystallography showing elongated C-N bonds (2.435–2.555 Å in analogous Bi(III) complexes) .

Q. What strategies mitigate competing side reactions during synthesis?

- Methodological Answer :

- Temperature Control : Slow addition of tert-butylamine at 0°C prevents exothermic side reactions.

- Protecting Groups : Temporarily protecting the carbonitrile with a trimethylsilyl group avoids unintended nucleophilic attacks.

- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in pyridine functionalization .

Q. How can contradictions in reported crystallographic data be resolved?

- Methodological Answer : Discrepancies in bond lengths (e.g., N-C vs. Bi-N bonds) arise from differences in crystallization solvents or counterions. Use synchrotron X-ray diffraction to collect high-resolution data at variable temperatures (100–300 K). Compare hydrogen-bonding networks (e.g., Bi-O···H-N interactions at 2.327–2.589 Å) to identify polymorphic variations .

Q. What computational methods predict hydrogen-bonding interactions in its metal complexes?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model hydrogen bonds between the tert-butylamino groups and metal-coordinated water molecules. Molecular Dynamics (MD) trajectories (20 ns, NPT ensemble) reveal stable Bi-O-H···N interactions in aqueous environments, consistent with experimental crystallographic data .

Q. How does the compound’s stability vary under acidic or oxidative conditions?

- Methodological Answer : The carbonitrile group is susceptible to hydrolysis in strong acids (e.g., HCl > 2 M), forming carboxylic acids. Thermal gravimetric analysis (TGA) under nitrogen shows decomposition above 216°C, while differential scanning calorimetry (DSC) detects exothermic peaks at 434°C due to tert-butyl group pyrolysis. Avoid storage with strong oxidizers (e.g., KMnO₄) to prevent violent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.